molecular formula C12H14N2O B14551319 (6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one CAS No. 61666-89-5

(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one

Cat. No.: B14551319
CAS No.: 61666-89-5
M. Wt: 202.25 g/mol
InChI Key: PTWULCUTECEMHJ-PSASIEDQSA-N
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Description

(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one is a complex organic compound with a unique structure that includes a hexahydrobenzo ring fused with a naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the hexahydrobenzo ring system. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one is unique due to its specific stereochemistry and the presence of both hexahydrobenzo and naphthyridine rings

Properties

CAS No.

61666-89-5

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(6aR,10aS)-6a,7,8,9,10,10a-hexahydro-5H-benzo[c][1,8]naphthyridin-6-one

InChI

InChI=1S/C12H14N2O/c15-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)14-12/h3,6-8,10H,1-2,4-5H2,(H,13,14,15)/t8-,10-/m1/s1

InChI Key

PTWULCUTECEMHJ-PSASIEDQSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C3=C(NC2=O)N=CC=C3

Canonical SMILES

C1CCC2C(C1)C3=C(NC2=O)N=CC=C3

Origin of Product

United States

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